4-(5-Chloro-2-thienyl)-2-pyrimidinamine

MAO-A inhibition Neurochemistry Enzyme kinetics

This compound is a uniquely potent inhibitor of human MAO-A (IC50 0.389 nM), far surpassing clorgyline (IC50 2.4 nM). It simultaneously targets Pim2 (IC50 7.30 nM) and Pim3 (IC50 1.80 nM) kinases, enabling dual blockade in hematological malignancy research. Its dual dopamine reuptake inhibition (DAT IC50 900 nM) and antagonism of α3β4/α4β2 nAChRs (IC50 1.8 nM/12 nM) make it invaluable for neurobiology studies. The 5-chloro substituent provides essential electronic effects critical for target engagement. Choose this specific compound—structural analogs with Br, F, or Me substitutions exhibit divergent potency and selectivity. For R&D only.

Molecular Formula C8H6ClN3S
Molecular Weight 211.67 g/mol
CAS No. 855308-65-5
Cat. No. B1303099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Chloro-2-thienyl)-2-pyrimidinamine
CAS855308-65-5
Molecular FormulaC8H6ClN3S
Molecular Weight211.67 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1C2=CC=C(S2)Cl)N
InChIInChI=1S/C8H6ClN3S/c9-7-2-1-6(13-7)5-3-4-11-8(10)12-5/h1-4H,(H2,10,11,12)
InChIKeyMBRAZDYXAMJHDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Chloro-2-thienyl)-2-pyrimidinamine (CAS 855308-65-5): Molecular Identity and Procurement-Relevant Classification


4-(5-Chloro-2-thienyl)-2-pyrimidinamine (CAS 855308-65-5), also referred to as 4-(5-chlorothiophen-2-yl)pyrimidin-2-amine, is a heterocyclic small molecule with the molecular formula C₈H₆ClN₃S and a molecular weight of approximately 211.67 g/mol . Its structure comprises a pyrimidine core substituted at the 4-position with a 5-chlorothiophene moiety and an unsubstituted amine at the 2-position . This compound belongs to the broader class of thienyl-aminopyrimidines, a scaffold frequently explored for its potential to modulate diverse biological targets, including enzymes such as kinases and amine oxidases [1].

4-(5-Chloro-2-thienyl)-2-pyrimidinamine: The Critical Pitfalls of Analog Interchange in Target Profiling


The selection of 4-(5-Chloro-2-thienyl)-2-pyrimidinamine over its structural analogs cannot be based on chemical similarity alone, as minor structural variations in the thienyl-aminopyrimidine class frequently translate into divergent target engagement and potency profiles. The presence and nature of the halogen substituent on the thiophene ring, for instance, directly modulates the compound's electronic properties, which can critically impact its binding affinity and selectivity for specific enzymes like monoamine oxidases and kinases . Consequently, substituting the 5-chloro derivative with its bromo, fluoro, methyl, or unsubstituted counterparts without prior validation carries a high risk of experimental failure, as these analogs often exhibit completely different potencies or even target preferences across assays [1]. The quantitative evidence below substantiates the unique performance profile of the 5-chloro variant, providing a data-driven rationale for its prioritization in research and development workflows.

4-(5-Chloro-2-thienyl)-2-pyrimidinamine: A Comparative Quantitative Evidence Guide for Scientific Selection


Superior Potency Against Human Monoamine Oxidase A (MAO-A) Versus Standard Inhibitor Clorgyline

In a head-to-head comparison, 4-(5-Chloro-2-thienyl)-2-pyrimidinamine demonstrates significantly greater potency in inhibiting recombinant human monoamine oxidase A (MAO-A) than the well-characterized, irreversible MAO-A inhibitor clorgyline. The compound achieved an IC₅₀ of 0.389 nM, which is more than five times more potent than the IC₅₀ of 2.4 nM reported for clorgyline under comparable assay conditions [1][2]. This high potency positions the compound as a valuable tool for probing MAO-A function at lower concentrations, potentially reducing off-target effects associated with higher doses of less potent inhibitors.

MAO-A inhibition Neurochemistry Enzyme kinetics

Enhanced Multi-Kinase Inhibition Profile: Superior Pim3 Affinity Versus Selective PIM Inhibitor M-110

4-(5-Chloro-2-thienyl)-2-pyrimidinamine exhibits a potent, multi-kinase inhibition profile against the PIM family. It shows an IC₅₀ of 1.80 nM against Pim3 and 7.30 nM against Pim2, demonstrating nanomolar potency across both isoforms [1]. In contrast, the selective PIM-3 inhibitor M-110 has a reported IC₅₀ of 47 nM for Pim3, while its affinity for Pim2 is significantly weaker (IC₅₀ ≈ 2.5 µM) . The target compound's 1.80 nM IC₅₀ for Pim3 is approximately 26-fold more potent than M-110 in the same assay context, offering a distinct pharmacological profile suitable for research applications where potent inhibition of both Pim2 and Pim3 is desired.

PIM kinase inhibition Cancer biology Multi-target pharmacology

Unique Polypharmacology Across CNS-Relevant Targets: Dopamine Transporter and Nicotinic Receptor Antagonism

4-(5-Chloro-2-thienyl)-2-pyrimidinamine exhibits a distinctive polypharmacological profile characterized by moderate inhibition of the dopamine transporter (DAT) and potent antagonism of multiple nicotinic acetylcholine receptor (nAChR) subtypes. It inhibits dopamine uptake in rat brain synaptosomes with an IC₅₀ of 900 nM [1]. Simultaneously, it acts as a potent antagonist at the human α3β4 nAChR with an IC₅₀ of 1.8 nM, as well as at α4β2 (IC₅₀ = 12 nM) and α4β4 (IC₅₀ = 15 nM) subtypes in human SH-SY5Y cells [1]. This combination of DAT inhibition and high-affinity nAChR antagonism is not a common feature of simpler thienyl-aminopyrimidine analogs, which typically lack this breadth of activity. For instance, the unsubstituted analog 4-(2-thienyl)-2-pyrimidinamine is primarily referenced as a general building block and does not have this defined CNS target profile documented in primary databases [2].

Polypharmacology Dopamine transporter Nicotinic acetylcholine receptor

4-(5-Chloro-2-thienyl)-2-pyrimidinamine: Defined Application Scenarios Based on Quantified Evidence


High-Sensitivity MAO-A Inhibition Assays

For studies requiring potent and specific inhibition of human MAO-A, such as the development of novel antidepressants or the investigation of amine metabolism in neurological disorders, 4-(5-Chloro-2-thienyl)-2-pyrimidinamine offers a significant advantage. Its IC₅₀ of 0.389 nM allows for effective enzyme inhibition at low nanomolar concentrations, minimizing solvent exposure and potential off-target interactions that may occur with less potent inhibitors like clorgyline (IC₅₀ = 2.4 nM) [1]. This makes it an ideal candidate for use as a positive control or tool compound in biochemical and cellular MAO-A assays.

Dual Pim2/Pim3 Kinase Profiling in Oncology Research

The compound's potent inhibition of both Pim2 (IC₅₀ = 7.30 nM) and Pim3 (IC₅₀ = 1.80 nM) kinases positions it as a unique tool for oncology research, particularly in hematological malignancies where both Pim2 and Pim3 are implicated in cell survival and proliferation [1]. Unlike the selective PIM-3 inhibitor M-110, which shows weak activity against Pim2, this compound can be used to investigate the effects of simultaneous Pim2/Pim3 blockade. It serves as a valuable chemical probe to dissect the individual and combined contributions of these kinases to cancer cell phenotypes.

Probing CNS Polypharmacology: Dopaminergic-Cholinergic Interplay

This compound is uniquely suited for studies investigating the interaction between dopaminergic and cholinergic signaling pathways. Its dual activity as a dopamine reuptake inhibitor (DAT IC₅₀ = 900 nM) and a potent antagonist of multiple nAChR subtypes (α3β4 IC₅₀ = 1.8 nM; α4β2 IC₅₀ = 12 nM) [1] provides a single molecule capable of modulating both systems simultaneously. This profile is particularly relevant for research into the neurobiology of addiction, schizophrenia, and Parkinson's disease, where both pathways are known to be dysregulated. It offers a distinct advantage over using a combination of single-target compounds by simplifying experimental design and reducing variables.

Chemical Biology Studies Requiring Halogenated Thienyl-Pyrimidine Scaffolds

Beyond its specific target interactions, the 5-chlorothienyl moiety introduces distinct electronic and steric properties that differentiate this compound from its non-halogenated or methyl-substituted analogs [1]. This makes it a preferred building block for medicinal chemistry programs exploring structure-activity relationships (SAR) around the thienyl-pyrimidine core. The chloro substituent can serve as a synthetic handle for further functionalization or as a key pharmacophoric element influencing target binding, providing a more versatile starting point than the unsubstituted or bromo analogs for hit-to-lead optimization campaigns .

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